A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-6-methylpyridin-2-ol: A Comparative Analysis of the Free Base and its Hydrochloride Salt
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-6-methylpyridin-2-ol: A Comparative Analysis of the Free Base and its Hydrochloride Salt
Introduction
In the landscape of pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and stability. The choice between a free base and a salt form, such as a hydrochloride, is a pivotal step in this process. This guide provides an in-depth technical exploration of the core physicochemical properties of 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document will delve into the causality behind experimental choices and provide a framework for the rational selection of the most suitable form for further development.
4-Amino-6-methylpyridin-2-ol is a pyridine derivative with potential applications in medicinal chemistry. The presence of a basic amino group allows for the formation of various salts, with the hydrochloride being a common choice to enhance properties such as solubility and stability. Understanding the distinct characteristics of the free base versus its hydrochloride salt is paramount for formulation design, ensuring consistent bioavailability and a stable drug product.
This guide will navigate through a comparative analysis of key attributes including solubility, thermal properties, crystallinity, hygroscopicity, and spectroscopic signatures. Furthermore, it will provide detailed experimental protocols for the characterization techniques employed, offering a practical resource for laboratory investigations.
Comparative Physicochemical Properties
The decision to develop an API as a free base or a salt is contingent on a thorough evaluation of their respective physicochemical properties. The hydrochloride salt of a basic compound like 4-Amino-6-methylpyridin-2-ol is generally expected to exhibit higher aqueous solubility and potentially improved stability compared to the free base. However, this is not a universal rule, and a comprehensive characterization is essential.
Below is a summary of the anticipated and known properties of 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is less prevalent in public literature, and some of the stated properties are based on general principles of salt formation.
| Property | 4-Amino-6-methylpyridin-2-ol (Free Base) | 4-Amino-6-methylpyridin-2-ol HCl (Hydrochloride Salt) | Rationale and Implications |
| Molecular Formula | C₆H₈N₂O | C₆H₉ClN₂O | The addition of HCl increases the molecular weight. |
| Molecular Weight | 124.14 g/mol | 160.60 g/mol | This difference is crucial for dosage calculations. |
| Melting Point (°C) | 265-270[1] | Expected to be different from the free base, often higher. | A sharp and high melting point is indicative of high purity and crystalline nature. Differences can be detected by DSC.[2] |
| Aqueous Solubility | Insoluble in water.[3] Soluble in strong polar organic solvents.[3] | Expected to have significantly higher aqueous solubility. | Enhanced aqueous solubility of the salt form can lead to improved bioavailability.[4] |
| pKa | Not explicitly found, but the amino group imparts basicity.[3] | The salt of a weak base and a strong acid will have an acidic pH in solution. | The pKa of the free base is critical for predicting the pH-solubility profile and for salt screening studies. |
| Hygroscopicity | Expected to be less hygroscopic than the hydrochloride salt. | Potentially hygroscopic. | Hygroscopicity affects handling, manufacturing, and storage stability. DVS is the key technique for its assessment.[5] |
| Crystallinity | Crystalline solid. | Crystalline solid. | The crystal lattice of the salt will differ from the free base, which can be confirmed by XRPD. This can impact physical properties. |
| Stability | Stable under recommended storage conditions.[6] | Generally, salts can be more stable, but can also be susceptible to disproportionation. | Stability studies under various conditions (temperature, humidity, light) are essential for both forms. |
Analytical Characterization Methodologies
A multi-technique approach is imperative for a comprehensive understanding of the solid-state properties of the free base and its hydrochloride salt.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying the crystalline form of a substance. The diffraction pattern is a unique fingerprint of a specific crystalline lattice.
Experimental Protocol:
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Sample Preparation: Gently grind a small amount (10-50 mg) of the sample to a fine powder using an agate mortar and pestle.
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Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.
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Instrument Setup:
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X-ray source: Cu Kα radiation (λ = 1.5406 Å).
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Voltage and Current: 40 kV and 40 mA.
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Scan range (2θ): 2° to 40°.
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Step size: 0.02°.
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Scan speed: 1°/min.
-
-
Data Analysis: Compare the resulting diffractograms of the free base and the hydrochloride salt. Distinct peak positions and intensities will confirm different crystal structures.
Causality behind Experimental Choices: The 2θ range of 2° to 40° is typically sufficient to capture the most characteristic peaks for pharmaceutical compounds. A slow scan speed and small step size are chosen to ensure good resolution of the diffraction peaks.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point, decomposition temperature, and the presence of solvates.
Experimental Protocol (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup:
-
Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
An empty, sealed aluminum pan is used as a reference.
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the thermogram.
Experimental Protocol (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Setup:
-
Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The TGA curve shows weight loss as a function of temperature. Significant weight loss before the melting point may indicate the presence of solvates or hydrates.
Causality behind Experimental Choices: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. A nitrogen atmosphere is used to prevent oxidative degradation of the sample.
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
DVS measures the extent and rate of water sorption and desorption by a sample at different relative humidities (RH). This is critical for understanding the physical stability of the API.
Experimental Protocol:
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Sample Preparation: Place approximately 10 mg of the sample in the DVS sample pan.
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Instrument Setup:
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Equilibrate the sample at 0% RH until a stable weight is achieved.
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Increase the RH in steps of 10% from 0% to 90%.
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Decrease the RH in steps of 10% from 90% to 0%.
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The temperature is maintained at 25 °C throughout the experiment.
-
-
Data Analysis: A plot of mass change versus RH is generated. A significant increase in mass indicates hygroscopicity.
Causality behind Experimental Choices: The stepwise change in RH allows for the determination of the equilibrium moisture content at each humidity level. A full sorption/desorption cycle can reveal any hysteresis, which may indicate changes in the solid form.
Spectroscopic Analysis: FTIR and NMR
Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and to identify differences in bonding environments between the free base and its salt.
FTIR Spectroscopy:
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Expected Differences: In the hydrochloride salt, the protonation of the amino group will lead to the appearance of N-H stretching bands at different wavenumbers compared to the free base. The pyridinium ring vibrations may also be affected.
NMR Spectroscopy (¹H and ¹³C):
-
Expected Differences: Protonation of the amino group and the pyridine nitrogen in the hydrochloride salt will cause significant downfield shifts of the adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively.
Synthesis and Form Selection Rationale
The hydrochloride salt of 4-Amino-6-methylpyridin-2-ol can be synthesized by reacting the free base with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol.[7] The choice of solvent can influence the crystalline form of the resulting salt.
The decision to select the free base or the hydrochloride salt for development is a multifactorial one.
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Choose the Hydrochloride Salt if:
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A significant improvement in aqueous solubility and dissolution rate is observed, which is critical for oral bioavailability.
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The salt form exhibits superior stability under accelerated storage conditions.
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The hygroscopicity of the salt is manageable through formulation and packaging strategies.
-
-
Choose the Free Base if:
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The free base possesses adequate solubility for the intended therapeutic dose.
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The hydrochloride salt is highly hygroscopic or physically unstable (e.g., prone to disproportionation).
-
The free base has more desirable crystal habits and flow properties for manufacturing.
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Conclusion
The selection of the optimal solid-state form of 4-Amino-6-methylpyridin-2-ol, whether the free base or its hydrochloride salt, is a data-driven process that requires a comprehensive understanding of their comparative physicochemical properties. This guide has outlined the key parameters for evaluation and provided a framework for the analytical methodologies required for their characterization.
While the hydrochloride salt is often pursued to enhance solubility, a thorough investigation of its stability, hygroscopicity, and crystallinity is essential. The insights gained from the described experimental workflows will enable drug development professionals to make an informed and scientifically sound decision, ultimately contributing to the development of a safe, effective, and stable pharmaceutical product. It is recommended that the protocols and principles outlined herein are applied to generate specific experimental data for 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt to facilitate a robust form selection process.
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